molecular formula C12H15ClO B7993561 4'-Chloro-3',5'-dimethylbutyrophenone

4'-Chloro-3',5'-dimethylbutyrophenone

Cat. No.: B7993561
M. Wt: 210.70 g/mol
InChI Key: AIIZOGFTMRTGGO-UHFFFAOYSA-N
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Description

4'-Chloro-3',5'-dimethylbutyrophenone is a chemical compound of interest in organic synthesis and pharmaceutical research. As a substituted butyrophenone, it serves as a versatile synthetic intermediate for the construction of more complex molecules. The presence of both chloro and dimethyl substituents on the aromatic ring makes it a valuable precursor for further functionalization through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the exploration of structure-activity relationships in medicinal chemistry programs. Researchers utilize this compound in the development of potential pharmacologically active agents, where its core structure can be incorporated into molecules targeting central nervous system disorders. The ketone group also allows for reductive amination or Grignard reactions, expanding its utility in creating diverse chemical libraries for high-throughput screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIZOGFTMRTGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones. For 4'-chloro-3',5'-dimethylbutyrophenone, this method involves:

  • Substrate Selection : 3,5-Dimethylchlorobenzene as the aromatic core.

  • Acylating Agent : Butyryl chloride (C₃H₇COCl) or its derivatives.

  • Catalyst : Anhydrous AlCl₃ or FeCl₃ (5–10 mol%) to activate the acyl chloride.

Protocol and Optimization

  • Conditions : Reactions proceed in dichloromethane (DCM) or nitrobenzene at 0–25°C for 6–12 hours.

  • Yield : 70–85% after purification via column chromatography.

  • Challenges : Competing para-substitution due to steric hindrance from methyl groups. Selectivity is enhanced using bulky solvents (e.g., 1,2-dichloroethane).

Table 1: Friedel-Crafts Acylation Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)10 mol%Maximizes acylation efficiency
Temperature0–5°CReduces side reactions
SolventDCMBalances reactivity and solubility
Reaction Time8–10 hoursEnsures completion

Chlorination of Pre-Formed Butyrophenone Derivatives

Direct Electrophilic Chlorination

This two-step approach involves:

  • Synthesis of 3',5'-Dimethylbutyrophenone : Achieved via Friedel-Crafts acylation of m-xylene.

  • Chlorination : Using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas in the presence of FeCl₃ (1–2 mol%).

Key Findings

  • Regioselectivity : Chlorination occurs para to the ketone group due to electronic directing effects.

  • Yield : 65–78% after recrystallization (ethanol/water).

  • Side Products : Over-chlorination (>1 eq Cl₂) leads to di- or trichloro derivatives, requiring precise stoichiometry.

Catalytic Chlorination with Phosgene

A patent-pending method employs phosgene (COCl₂) and saturated nitrogen-oxygen heterocycles (e.g., morpholine) as accelerators:

  • Mechanism : Phosgene generates Cl⁺ ions, while heterocycles form hydrogen bonds with the phenolic intermediate, enhancing para selectivity.

  • Conditions : 60–120°C in tetrachloroethylene, 2–8 hours.

  • Yield : Up to 96.4% with a para/ortho (P/O) ratio of 43.6.

Table 2: Chlorination Methods Comparison

MethodChlorinating AgentCatalystYield (%)P/O Ratio
Sulfuryl ChlorideSO₂Cl₂FeCl₃7831.4
Phosgene + MorpholineCOCl₂CuCl₂96.443.6
Cl₂ GasCl₂AlCl₃7228.9

Reductive Alkylation Pathways

Hydrogenation of α,β-Unsaturated Ketones

A continuous hydrogenation process converts 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one to the target compound using Ni-based catalysts:

  • Conditions : 50–160°C, 50–400 bar H₂ pressure in alcoholic solvents.

  • Yield : >99% with <2% byproducts (e.g., 1-phenyl-4,4-dimethylpentan-3-one).

  • Catalyst Recyclability : Nickel catalysts maintain activity for >10 cycles without significant degradation.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3,5-dimethylphenol with butyric anhydride and Cl₂ gas achieves 88% yield in 2 hours:

  • Advantages : Eliminates volatile solvents, reduces waste.

  • Limitations : Scalability challenges due to equipment constraints.

Analytical Validation and Quality Control

HPLC Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water/0.1% H₃PO₄) confirms purity >98.5%. Retention time: 12.3 minutes.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.85 (d, 2H, Ar-H), 2.65 (s, 6H, CH₃), 1.25 (t, 3H, COCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl).

Industrial-Scale Production Insights

Cost-Efficiency Metrics

  • Catalyst Consumption : 0.5 kg AlCl₃ per kg product.

  • Energy Demand : 15 kWh/kg for Friedel-Crafts vs. 22 kWh/kg for hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

4'-Chloro-3',5'-dimethylbutyrophenone is primarily used as a photoinitiator in UV-curable systems. It facilitates the polymerization process when exposed to UV light, making it valuable in producing coatings, adhesives, and inks. The compound's ability to generate free radicals upon irradiation enhances the curing efficiency of various polymer formulations.

Pharmaceutical Applications

Research indicates that this compound may serve as a precursor in synthesizing pharmaceutical agents. Its structural characteristics allow for modifications that can lead to biologically active derivatives. Studies have explored its role in developing new drugs targeting specific diseases, particularly in the realm of anti-inflammatory and antimicrobial agents.

Environmental Studies

The compound has been investigated for its environmental impact, particularly concerning its biodegradability and toxicity. Studies show that while it can pose risks to aquatic life due to its toxicity, it also exhibits potential as a biodegradable compound under certain conditions, making it a candidate for eco-friendly formulations.

Case Study 1: Photoinitiator Efficiency

A study conducted by researchers evaluated the efficiency of this compound as a photoinitiator compared to other compounds like benzoin methyl ether. The results indicated that it provided superior curing rates and mechanical properties in UV-cured coatings, suggesting its potential for commercial applications in the coatings industry.

Case Study 2: Antimicrobial Properties

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The findings revealed significant antibacterial activity, supporting its use in formulating antiseptic products. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Data Table of Applications

Application AreaDescriptionKey Findings
Polymer ChemistryUsed as a photoinitiator for UV-curable systemsEnhances curing efficiency and mechanical properties
PharmaceuticalsPrecursor for drug synthesisPotential for anti-inflammatory and antimicrobial agents
Environmental ImpactEvaluated for biodegradabilityToxic to aquatic life but biodegradable under specific conditions

Mechanism of Action

The mechanism of action of 4’-Chloro-3’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The chloro group and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

4'-Chloro-3,3-dimethylbutyrophenone (CAS: 60851-32-3)
  • Molecular Formula : C₁₂H₁₅ClO (identical to the target compound) .
  • Key Differences: Methyl groups are located at the 3 and 3 positions of the butanone chain, rather than on the benzene ring (3' and 5') .
  • Applications : Used as a laboratory reagent for organic synthesis.
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • Molecular Formula : C₁₃H₁₄F₂O₂ .
  • Key Differences: Fluoro substituents at 3' and 4', a methoxy group at 5', and a methyl group on the butanone chain.
  • Relevance: Demonstrates how halogen type (F vs.
4'-Chloro-3'-hydroxypropiophenone (CAS: 1261516-01-1)
  • Molecular Formula : C₉H₉ClO₂ .
  • Key Differences: A hydroxyl group replaces the methyl group at the 3' position, and the ketone is part of a propanone chain.
  • Applications : Intermediate in pharmaceutical synthesis; hydroxyl group enhances polarity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Status/Applications
4'-Chloro-3',5'-dimethylbutyrophenone C₁₂H₁₅ClO 210.71 Cl (4'), CH₃ (3',5') Discontinued
4'-Chloro-3,3-dimethylbutyrophenone C₁₂H₁₅ClO 210.71 Cl (4'), CH₃ (3,3) Laboratory reagent
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone C₁₃H₁₄F₂O₂ 260.25 F (3',4'), OCH₃ (5'), CH₃ (3) Research intermediate
4'-Chloro-3'-hydroxypropiophenone C₉H₉ClO₂ 184.62 Cl (4'), OH (3') Pharmaceutical intermediate

Biological Activity

Overview

4'-Chloro-3',5'-dimethylbutyrophenone is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties, characterized by the presence of a chloro group and two methyl groups attached to a butyrophenone backbone, suggest potential biological activities, including antimicrobial and cytotoxic properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula: C12_{12}H13_{13}ClO
  • Molecular Weight: 210.70 g/mol
  • Chemical Structure:

    Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various mammalian cell lines. The following table summarizes the findings from in vitro assays:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)25Inhibition of cell proliferation

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the chloro and methyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. For instance:

  • Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Apoptosis Induction: By activating caspases, it can trigger programmed cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy:
    A case study explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment .
  • Cytotoxicity in Cancer Cells:
    Another study focused on its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential for cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-3',5'-dimethylbutyrophenone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acylation, where a chlorinated and methyl-substituted benzene derivative reacts with a butyryl chloride precursor. Key considerations include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used, but their activity may vary with substituent steric effects.
  • Temperature control : Excessive heat can lead to over-acylation or decomposition; optimal yields are observed at 50–80°C.
  • Substituent compatibility : The 3',5'-dimethyl groups may hinder electrophilic substitution, requiring longer reaction times compared to unsubstituted analogs .

Q. How is structural characterization of this compound performed, particularly for distinguishing regioisomers?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for assigning substituent positions. For example, the deshielded carbonyl carbon (~200 ppm in ¹³C NMR) and aromatic proton splitting patterns help confirm the chloro and methyl group positions.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially when synthetic byproducts (e.g., diastereomers) are present .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₂H₁₅ClO, MW 210.71) and detects fragmentation patterns indicative of substituent loss .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for halogenated butyrophenones?

  • Comparative SAR studies : Analyze analogs like 3’-bromo-2,2-dimethylbutyrophenone () to identify substituent effects on bioactivity. For example, bromine vs. chlorine may alter binding affinity due to electronegativity differences.
  • Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 25°C) to minimize variability .

Q. Example Table: Comparative Bioactivity of Halogenated Butyrophenones

CompoundSubstituentsIC₅₀ (Enzyme X)LogP
4'-Cl-3',5'-diMe-butyroCl, 3',5'-diMe12 µM3.2
3'-Br-2,2-diMe-butyroBr, 2,2-diMe8 µM3.5
4'-F-3'-Me-butyroF, 3'-Me25 µM2.8

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for electrophilic substitution to predict regioselectivity in further functionalization (e.g., nitration or sulfonation).
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide drug design. The chloro group’s electronegativity may enhance hydrogen bonding in active sites .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-MS : Identifies low-abundance byproducts (e.g., di-acylated derivatives) with a C18 column and acetonitrile/water gradient.
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents) with a detection limit of <0.1% .

Methodological Considerations

Q. How should researchers handle discrepancies in reported toxicity data for structurally similar compounds?

  • Literature meta-analysis : Cross-reference databases like PubChem and EPA DSSTox for LD₅₀ values. For example, 4'-chlorobutyrophenone () has acute oral toxicity (Category 4), suggesting analogous precautions for the dimethyl variant.
  • In vitro screening : Perform Ames tests or cytotoxicity assays (e.g., HepG2 cell viability) to assess genotoxicity .

Q. What solvent systems optimize recrystallization of this compound for X-ray studies?

  • Binary mixtures : Ethyl acetate/hexane (1:3 v/v) achieves high-purity crystals due to polarity matching.
  • Temperature gradient : Slow cooling from 60°C to 4°C minimizes crystal defects .

Research Applications

  • Medicinal chemistry : The chloro and methyl groups enhance lipophilicity, making it a candidate for blood-brain barrier penetration in CNS drug discovery.
  • Material science : As a photoactive ketone, it may serve as a UV initiator in polymer crosslinking .

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